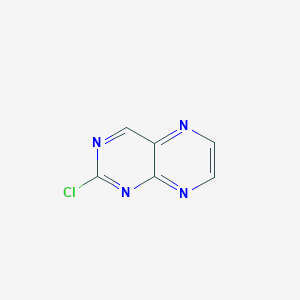

2-Chloropteridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloropteridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN4/c7-6-10-3-4-5(11-6)9-2-1-8-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JISQBJRFTCXDEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=N1)C=NC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90878856 | |

| Record name | Pteridine, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90878856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14159-38-7 | |

| Record name | Pteridine, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90878856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloropteridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloropteridine and Its Analogues

Established Synthetic Routes to 2-Chloropteridine

The established pathways to this compound and its analogues primarily involve the initial synthesis of a pteridinone or a related precursor, which is then subjected to a chlorination reaction. The construction of the fundamental pteridine (B1203161) skeleton is a critical first step, with several classical methods available to organic chemists.

Strategies for the Construction of the Pteridine Ring System

The assembly of the pteridine ring can be achieved by forming the pyrazine (B50134) ring onto a pre-existing pyrimidine (B1678525), or conversely, by constructing the pyrimidine ring onto a pyrazine precursor. thieme-connect.de A less common, yet viable, alternative involves the chemical transformation of other heterocyclic systems, such as purines. thieme-connect.de

One of the most prevalent methods for pteridine synthesis is the Gabriel-Isay condensation. mdpi.com This reaction involves the cyclo-condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or benzil, to form the pyrazine ring and thus the pteridine core. orientjchem.org

The mechanism of the Gabriel-Isay condensation begins with a nucleophilic attack from the more reactive amino group of the pyrimidine (typically the one at the C5 position) on the more electrophilic carbonyl group of the dicarbonyl compound. mdpi.com A subsequent, similar attack between the remaining amino and carbonyl groups leads to the formation of the pyrazine ring, accompanied by the elimination of two water molecules. mdpi.com

A significant consideration in this method is the potential for the formation of regioisomers when using unsymmetrical 1,2-dicarbonyl compounds, as the reaction can proceed via two different pathways. nih.gov However, the reaction conditions can sometimes be tuned to favor the formation of a specific isomer. researchgate.net For instance, in traditional Gabriel-Isay condensations, the 7-substituted isomer is often the major product. nih.gov Microwave-assisted Gabriel-Isay reactions have been shown to produce 6-substituted pterins with high regioselectivity and reduced reaction times. nih.gov

| Reactants | Product(s) | Key Features |

| 5,6-Diaminopyrimidine and a 1,2-dicarbonyl compound (e.g., glyoxal, benzil) | Pteridine derivative | Forms pyrazine ring; potential for regioisomers with unsymmetrical dicarbonyls. nih.govmdpi.comorientjchem.org |

| 4,5-Diamino pyrimidine-2,6-dione and a dicarbonyl compound | Pteridine derivative | An example of the Isay reaction, a variant of the Gabriel-Isay condensation. derpharmachemica.com |

An alternative strategy for constructing the pteridine skeleton involves building the pyrimidine ring onto a starting pyrazine molecule. nih.govmdpi.com This approach offers a different kind of flexibility in the functionalization of the final pteridine product. mdpi.com

One notable example of this strategy is the Taylor synthesis, where a suitably substituted aminocyanopyrazine can be reacted with a source of nitrogen, such as guanidine, to form the pyrimidine ring. mdpi.com The reaction proceeds through an insertion reaction between the amine and the cyano group of the pyrazine. mdpi.com This method has proven useful in the synthesis of various biologically important pterins and pteridines. mdpi.com Another approach involves the Hofmann reaction of pyrazine-2,3-dicarboxamide (B189462) to yield lumazine (B192210) (pteridine-2,4-dione). derpharmachemica.com

| Starting Material | Reagents | Product |

| Aminocyanopyrazine | Guanidine | Pteridine derivative mdpi.com |

| Pyrazine-2,3-dicarboxamide | Hofmann reaction conditions | Lumazine (Pteridine-2,4-dione) derpharmachemica.com |

The transformation of purines into pteridines represents a less common but historically significant synthetic route. The imidazole (B134444) ring of a purine (B94841) can be chemically modified to serve as a precursor to the pyrimidinediamine component needed for pteridine formation. thieme-connect.de A classic example is the treatment of 3,9-dihydro-2H-purin-2-one with glyoxal in aqueous sulfuric acid to produce pteridin-2(1H)-one monohydrate. thieme-connect.de This ring expansion provides a direct pathway from one class of biologically important heterocycles to another. acs.org

Halogenation Approaches for this compound Synthesis

Once the pteridine ring system is in place, typically in the form of a pteridinone (a pteridine with a keto group), the next critical step is the introduction of the chlorine atom at the 2-position.

The conversion of a pteridinone to a chloropteridine is a key transformation that significantly enhances the synthetic utility of the pteridine core, as the chloro substituent is a good leaving group for subsequent nucleophilic substitution reactions. uni-greifswald.de This chlorination is most commonly achieved by treating the corresponding pteridin-2-one with a strong chlorinating agent.

A combination of phosphoryl chloride (POCl₃) and phosphorus pentachloride (PCl₅) is frequently employed for this purpose, often requiring elevated temperatures. thieme-connect.de This method has been successfully used to synthesize various chloropteridines. thieme-connect.de For instance, 6-chloropteridine (B3064489) can be obtained from pteridin-6(5H)-one using this reagent system. thieme-connect.de It is important to note that the reactivity of the pteridine ring can be influenced by the presence of other substituents. For example, electron-donating groups, such as an amino function, can make the replacement of a hydroxyl group with a chlorine atom more challenging. uni-greifswald.de

In some cases, alternative chlorinating reagents have been explored. For example, the treatment of pterin (B48896) 8-oxide with acetyl chloride in trifluoroacetic acid has been shown to produce 6-chloropterin in high yield. sci-hub.se

| Precursor | Reagents | Product |

| Pteridin-2-one | Phosphoryl chloride (POCl₃) and Phosphorus pentachloride (PCl₅) | This compound thieme-connect.de |

| Pterin 8-oxide | Acetyl chloride / Trifluoroacetic acid | 6-Chloropterin sci-hub.se |

Functional Group Conversions to Introduce Chlorine

A primary route for the synthesis of this compound involves the conversion of a hydroxyl or amino group at the 2-position of the pteridine ring into a chlorine atom. This transformation is a type of nucleophilic substitution reaction. solubilityofthings.com

One established method involves the treatment of pteridin-2-one (2-hydroxypteridine) with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). wur.nlchempanda.com This reaction effectively replaces the hydroxyl group with a chlorine atom. Similarly, a diazonium salt intermediate, formed from a 2-aminopteridine, can be converted to this compound.

Innovations and Improvements in this compound Synthesis

Continuous efforts in synthetic organic chemistry have led to more efficient and selective methods for preparing this compound and its analogues.

Development of Facile and High-Yielding Preparations

Researchers have focused on developing synthetic protocols that are not only high-yielding but also operationally simple. A notable advancement is the reaction of pterin 8-oxide with acetyl chloride in trifluoroacetic acid, which produces 6-chloropterin hydrochloride in a remarkable 98% yield. sci-hub.se This method represents a significant improvement over previous techniques. Another approach involves the chlorination of 2,4-diaminopteridine (B74722) derivatives, which has been optimized to produce the desired chlorinated products in good yields. acs.org

The following table summarizes some high-yielding synthetic methods for chlorinated pteridines:

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Pterin 8-oxide | Acetyl chloride, Trifluoroacetic acid | 6-Chloropterin hydrochloride | 98 | sci-hub.se |

| 2,4-diamino-6-(hydroxymethyl)pteridine | Microwave-assisted synthesis | Methotrexate and congeners | 94 | researchgate.net |

| 2-halogenated acrylate | Nitromethane, Triethyl orthoformate, Chlorination | 2-chloro-5-nitropyridine | High | google.com |

Regioselectivity Control in Chlorination Processes

Controlling the position of chlorination (regioselectivity) on the pteridine ring is crucial for synthesizing specific isomers. The inherent electronic properties of the pteridine nucleus, influenced by its substituent groups, direct the position of electrophilic or nucleophilic attack.

Recent studies have explored the use of reagents like Selectfluor in combination with lithium chloride (LiCl) for the regioselective chlorination of related nitrogen-containing heterocycles such as 2-aminopyridines and 2-aminodiazines. nih.gov This method provides good to high yields with high regioselectivity, and the outcome is dependent on the substituent pattern of the starting material. nih.gov Such methodologies could potentially be adapted for the controlled chlorination of pteridine systems. The mechanism of these reactions is thought to involve a radical process. nih.gov

Preparation of Pteridine Derivatives via Halogenation

Direct halogenation of the pteridine ring system is another important strategy for synthesizing chlorinated derivatives. This can be achieved using various halogenating agents. For example, the reaction of a 2-acylamino-4-hydroxy-6-methyl pteridine with bromine can be used to introduce a halogen atom. google.com

Furthermore, the synthesis of various pteridine derivatives often starts from a halogenated precursor. google.com For instance, 6-chloropteridine can undergo nucleophilic aromatic substitution reactions where the chlorine atom is displaced by various nucleophiles like amines, thiols, or alkoxides to generate a diverse library of pteridine derivatives. sci-hub.se This highlights the utility of this compound as a versatile intermediate in the synthesis of more complex molecules.

The synthesis of pteridine derivatives can also be achieved through the condensation of a halogenated pyrimidine with an appropriate reaction partner. For example, 2-chloro-4-phenylpteridine (B8493248) can be synthesized from 4,5-diamino-2-chloro-6-phenylpyrimidine and glyoxal. wur.nl

Reactivity and Reaction Mechanisms of 2 Chloropteridine

Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Chloropteridine

The pteridine (B1203161) ring system is characterized by a high ratio of nitrogen to carbon atoms, which results in a significantly electron-deficient character. wur.nl This inherent electronic property makes the pteridine nucleus highly susceptible to nucleophilic attack and is a key determinant of the reactivity of its derivatives, including this compound. wur.nlnih.gov The chlorine atom at the C-2 position is activated towards nucleophilic displacement due to the electron-withdrawing nature of the four nitrogen atoms within the bicyclic ring system. rsc.org

Comparative Reactivity of this compound with Structurally Related Halogenated Heterocycles

The reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions is notably high when compared to other halogenated heterocycles such as 2-chloropyrimidine (B141910) and 2-chloropurine. This difference in reactivity can be attributed to the number and arrangement of nitrogen atoms within the respective ring systems.

Kinetic studies have demonstrated the exceptional reactivity of this compound towards amines. For instance, under preparative conditions, this compound reacts with t-butylamine approximately 20,000 times faster than 2-chloropyrimidine. rsc.org Even with the introduction of deactivating methyl groups, as in 2-chloro-4,6,7-trimethylpteridine, the amination reaction with various alkylamines is often too rapid to measure conveniently. rsc.org

In contrast, the reactivity of 2-chloropurine is more comparable to that of 2-chloropyrimidine. rsc.orgrsc.org For example, 2-chloro-6,9-dimethylpurine undergoes butylamination at a slightly slower rate than the corresponding 2-chloro-4,6-dimethylpyrimidine. rsc.org This observation is consistent with rate constants for the amination of simple chloropurines with piperidine, which are of a similar order of magnitude to those for corresponding chloropyrimidines. rsc.org The presence of an electron-donating pyrrolic nitrogen atom in the purine (B94841) ring system counteracts the activating effect of the other nitrogen atoms. rsc.org

Table 1: Comparative Reactivity of Halogenated Heterocycles with Amines

| Heterocycle | Reactivity Comparison with 2-Chloropyrimidine | Reference |

|---|---|---|

| This compound | ~20,000 times faster with t-butylamine | rsc.org |

| 2-Chloropurine | Similar or slightly slower rates of amination | rsc.org |

The high reactivity of this compound in SNAr reactions is a direct consequence of the powerful electron-withdrawing effect of its four nitrogen atoms. rsc.org These "pyridine-type" nitrogens significantly reduce the electron density of the pteridine ring, making the carbon atoms, particularly C-2, highly electrophilic and susceptible to nucleophilic attack. wur.nlrsc.org This effect is more pronounced in pteridines than in pyrimidines, which have only two such activating nitrogen atoms, or in purines, where the activating effect of three nitrogen atoms is tempered by the electron-releasing nature of the fourth (pyrrolic) nitrogen. rsc.org The increased number of nitrogen atoms in the pteridine ring system diminishes its aromaticity, further contributing to its susceptibility to nucleophilic reactions. nih.gov This concept of "nitrogen effects" highlights how incorporating electron-withdrawing nitrogen atoms into aromatic systems can significantly enhance their reactivity towards nucleophiles. nih.gov

Mechanistic Studies of Nucleophilic Displacement at C-2

The nucleophilic displacement of the chlorine atom at the C-2 position of this compound is understood to proceed through a bimolecular nucleophilic substitution mechanism, specifically an addition-elimination pathway typical of SNAr reactions. pnas.orgresearchgate.net

Investigation of Addition-Elimination Pathways

The generally accepted mechanism for nucleophilic aromatic substitution on electron-deficient rings like pteridine involves a two-step addition-elimination process. masterorganicchemistry.com In the first step, which is typically the rate-determining step, the nucleophile attacks the electrophilic carbon atom (C-2) to form a tetrahedral intermediate, often referred to as a Meisenheimer complex. masterorganicchemistry.com This intermediate is negatively charged and resonance-stabilized. In the second, faster step, the leaving group (in this case, the chloride ion) is eliminated, restoring the aromaticity of the ring and yielding the substituted product. masterorganicchemistry.com The reaction is considered a bimolecular process as both the substrate (this compound) and the nucleophile are involved in the rate-determining step. wikipedia.org

There is substantial evidence supporting this addition-elimination mechanism for nucleophilic substitutions on pteridine and related heterocyclic systems. wur.nlresearchgate.net The ability of the pteridine ring to accommodate the negative charge in the intermediate is a crucial factor driving the reaction forward.

Role of Intermediate Anion Stability in Reaction Kinetics

The stability of the anionic intermediate formed during the addition-elimination process plays a critical role in the kinetics of the reaction. asccollegekolhar.inlibretexts.org The rate of an SNAr reaction is directly related to the stability of this intermediate; a more stable intermediate implies a lower activation energy for its formation and thus a faster reaction rate. masterorganicchemistry.com

Regioselectivity of Nucleophilic Attack on the Pteridine Nucleus (e.g., C-4 vs. C-2 Reactivity)

The pteridine ring system is characterized by a high nitrogen to carbon ratio, which results in a significantly electron-deficient π-system. ucl.ac.uk This inherent electronic property makes the pteridine nucleus susceptible to nucleophilic attack. The reactivity of the carbon atoms is influenced by the activating effect of adjacent doubly bonded ring-nitrogen atoms. ucl.ac.uk

In the context of chloropteridines, nucleophilic aromatic substitution (SNAr) is a key reaction. The regioselectivity of this attack, particularly the preference for the C-4 position over the C-2 position, is a well-documented phenomenon in related heterocyclic systems like pyrimidines and quinazolines. stackexchange.comwuxiapptec.commdpi.com Several factors contribute to this selectivity:

Electronic Effects: The carbon atom at the C-4 position generally exhibits a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient compared to the C-2 position. stackexchange.commdpi.com According to frontier molecular orbital theory, this makes the C-4 position more susceptible to nucleophilic attack. stackexchange.com Computational studies, such as DFT calculations, on analogous 2,4-dichloroquinazolines have confirmed that the activation energy for nucleophilic attack is lower at the C-4 position. mdpi.com

Intermediate Stability: The stability of the Meisenheimer complex, the anionic intermediate formed during SNAr reactions, plays a crucial role. stackexchange.commasterorganicchemistry.com When a nucleophile attacks the C-4 position, the resulting negative charge can be effectively delocalized onto the adjacent nitrogen atom (N-3). Attack at the C-2 position also allows for delocalization, but the proximity of two nitrogen atoms at positions 1 and 3 can lead to increased electron-electron repulsion with the incoming nucleophile, making the transition state less stable. stackexchange.comstackexchange.com

Steric Factors: The lone pair of electrons on the nitrogen atom at position 1 can create a degree of steric hindrance, making the approach of a nucleophile to the adjacent C-2 position more difficult compared to the more accessible C-4 position. stackexchange.com

While the C-4 position is generally more reactive, the presence of other substituents on the pteridine ring can alter this regioselectivity. For instance, in 2,4-dichloropyrimidines, the presence of an electron-donating group at the C-6 position can reverse the typical selectivity, favoring nucleophilic attack at the C-2 position. wuxiapptec.com This is because the electron-donating group can modify the electron distribution within the ring, making the LUMO lobes at C-2 and C-4 more similar in size. wuxiapptec.com

It is important to note that while these principles are derived from related heterocyclic systems, they provide a strong basis for understanding the reactivity of this compound. The presence of the chlorine atom, an electron-withdrawing group, further activates the pteridine nucleus towards nucleophilic attack. thieme-connect.de

Other Significant Chemical Transformations Involving this compound

The nitrogen atoms within the pteridine ring can undergo oxidation to form N-oxide derivatives. This transformation is a common reaction for nitrogen-containing heterocycles. dcu.ieorganic-chemistry.org The oxidation is typically carried out using oxidizing agents such as hydrogen peroxide or peroxy acids. dcu.ie For the analogous compound 2-chloropyridine (B119429), its oxidation to 2-chloropyridine-N-oxide is an industrially significant reaction, often utilizing peracetic acid generated in situ from acetic acid and hydrogen peroxide. dcu.iegoogle.com

The formation of N-oxides can significantly alter the chemical and physical properties of the parent heterocycle. The N-oxide group is a strong electron-withdrawing group, which can influence the reactivity of the ring in subsequent reactions.

A variety of oxidizing agents can be employed for N-oxidation, including:

Aliphatic and aromatic percarboxylic acids. dcu.ie

Hydrogen peroxide in the presence of a catalyst, such as maleic acid, maleic anhydride, or phthalic anhydride. google.com

The reaction conditions, including the choice of oxidant and catalyst, can be optimized to achieve high yields of the desired N-oxide product. dcu.ie However, the stability of the resulting N-oxide can be a concern, as decomposition can occur under the reaction conditions. dcu.ie

Reduction of the pteridine ring system can lead to derivatives with altered oxidation states. This process involves the addition of hydrogen atoms across the double bonds of the heterocyclic system. The oxidation state of a carbon atom in an organic molecule can be determined by considering the atoms bonded to it, with more electronegative atoms contributing to a more positive oxidation state. towson.edupreparatorychemistry.comchemguide.co.uk A reduction reaction results in a decrease in the oxidation state of the carbon atoms involved. preparatorychemistry.comlibretexts.org

Common reducing agents used in organic synthesis include sodium borohydride (B1222165) and lithium aluminum hydride, which are typically employed under anhydrous conditions. The reduction of the pteridine nucleus can lead to dihydro-, tetrahydro-, and even fully saturated derivatives, depending on the reaction conditions and the reducing agent used. These reduced forms of pteridines are often important in biological systems.

The change in oxidation state can be illustrated by considering the conversion of a ketone to an alcohol, where the carbon's oxidation state is reduced. towson.edu Similarly, the reduction of the pteridine ring involves the saturation of C=N and C=C bonds, leading to a more reduced state. towson.edulibretexts.org

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Heck reaction, specifically, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org This reaction is a versatile method for the arylation or vinylation of olefins. mdpi.com

In the context of this compound, the chlorine atom can serve as the halide leaving group in a Heck reaction. The general mechanism of the Heck reaction involves the following key steps:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of this compound, forming a palladium(II) intermediate. libretexts.orgdiva-portal.org

Olefin Coordination and Insertion: The alkene substrate coordinates to the palladium(II) complex, followed by migratory insertion of the alkene into the palladium-carbon bond. libretexts.org

β-Hydride Elimination: A β-hydride elimination step forms the substituted alkene product and a palladium-hydride species. mdpi.com

Reductive Elimination: The palladium(0) catalyst is regenerated by a base-mediated reductive elimination. diva-portal.org

The success of Heck reactions can be influenced by various factors, including the choice of palladium catalyst, ligands, base, and solvent. sigmaaldrich.comnih.gov While aryl iodides and bromides are typically more reactive, Heck reactions with aryl chlorides are also achievable, often requiring more specialized catalysts and reaction conditions. diva-portal.org The use of bulky phosphine (B1218219) ligands can be beneficial in these cases. diva-portal.org

These cross-coupling reactions provide a synthetic route to a wide range of substituted pteridine derivatives that would be difficult to access through other methods.

Covalent Adduct Formation and Hydration in Chloropteridines

The electron-deficient nature of the pteridine ring makes it susceptible to the addition of nucleophiles, such as water, to form covalent adducts. thieme-connect.dewur.nl This phenomenon, known as covalent hydration, involves the reversible addition of a water molecule across a C=N bond. wur.nlchemguide.co.uk For the parent pteridine molecule, covalent hydration occurs readily, especially under acidic conditions. ucl.ac.ukwur.nl

The presence of an electronegative substituent like a chlorine atom is known to enhance the tendency for covalent hydration. thieme-connect.de In fact, for chloropteridine, covalent hydration can be preferred over nucleophilic displacement of the chlorine atom. thieme-connect.de The addition of water can occur at various positions on the pteridine ring, with the C-4 and C-7 positions being particularly reactive. thieme-connect.de The resulting hydrated species can be stable, but under certain conditions, such as heating in an acidic medium, they can undergo ring cleavage. thieme-connect.de

Covalent adduct formation is not limited to water. Other nucleophiles, including amines and thiols, can also add to the pteridine ring. wur.nlrsc.org The formation of these adducts can be reversible. blogspot.com In some cases, the formation of a covalent adduct can be a key step in a reaction mechanism, for example, the replacement of a chlorine atom at C(6) in 6-chloropteridine (B3064489) is suggested to proceed through a C(7)-C(8) covalent hydrate (B1144303) in acidic medium. wur.nl

The study of covalent adduct formation is important for understanding the reactivity and potential biological interactions of chloropteridines. nih.govnih.govbiorxiv.orgberkeley.edu

Synthesis and Characterization of 2 Chloropteridine Derivatives

Alkylaminopteridine Derivatives Derived from 2-Chloropteridine

The chlorine atom at the C-2 position of the pteridine (B1203161) ring is susceptible to nucleophilic substitution, making this compound a valuable starting material for the synthesis of various amino-substituted pteridines. The reaction of this compound with different amines leads to the formation of N-substituted 2-aminopteridine derivatives.

One study reported the synthesis of twelve new alkylaminopteridines through the reaction of this compound with alkylamines. researchgate.net It was observed that this compound reacts with t-butylamine at a significantly faster rate, approximately 20,000 times faster, than 2-chloropyrimidine (B141910) under preparative conditions. researchgate.net This highlights the enhanced reactivity of the chloro-substituent on the pteridine scaffold compared to a simpler pyrimidine (B1678525) system.

Functionalized Pteridines with S-, O-, and C-Linked Side Chains at C-2

Beyond amination, the C-2 position of this compound can be functionalized with a variety of nucleophiles to introduce sulfur, oxygen, and carbon-linked side chains. These reactions further expand the chemical space accessible from this versatile starting material.

S-Linked Derivatives: The reaction of this compound with thiols or their corresponding sodium salts provides a straightforward route to 2-alkylthio- and 2-arylthio-pteridines. For instance, 2,4-diamino-6-chloropteridine (B13544105) readily reacts with substituted thiophenols to yield the corresponding 2,4-diamino-6-(arylthio)pteridines. sci-hub.se Similarly, treatment of 2,4-diamino-6-chloropteridine with sodium methyl mercaptide in methanol (B129727) leads to the formation of 2,4-diamino-6-methylthiopteridine. sci-hub.se

O-Linked Derivatives: The synthesis of 2-alkoxy and 2-aryloxy-pteridines can be achieved through the reaction of this compound with alcohols or phenols, typically in the presence of a base. For example, 6-chloropterin reacts with sodium methoxide (B1231860) to give 6-methoxypterin. acs.org

C-Linked Derivatives: The introduction of carbon-linked substituents at the C-2 position is less common but can be achieved through specific synthetic methodologies. One such approach involves the use of organometallic reagents. For example, the condensation of 2-chloropyrimidine with thien-2-yl-lithium, followed by oxidation, has been used to prepare 2-(thien-2'-yl)pyrimidine derivatives. researchgate.net While this example is on a pyrimidine system, similar strategies could potentially be adapted for this compound.

Synthesis of Polyhalogenated and Diaminohalogenated Pteridine Analogues (e.g., 2,4-Diamino-6-chloropteridine)

The synthesis of pteridine analogues with multiple halogen substituents or a combination of amino and halogen groups is of significant interest for structure-activity relationship studies and as intermediates for further functionalization.

A facile synthesis of 2,4-diamino-6-chloropteridine has been reported. acs.orgacs.org This key intermediate can be prepared from non-cyclic starting materials in a convenient three-step process. acs.org Another method involves the transformation of 2,6-diamino-4-hydroxy-pyrimidine into 6-chloro-2,4-diaminopyrimidine by reaction with phosphorus oxychloride (POCl₃). google.com This intermediate can then be further manipulated. For instance, oxidation of 2,4-diamino-6-chloropyrimidine with peracetic acid yields 2,4-diamino-6-chloro-pyrimidine-3-oxide. prepchem.com

The synthesis of 2,4-diamino-7-chloropteridine has also been described. molaid.com This isomer can be prepared from 2,4-diamino-7-hydroxypteridine by treatment with phosphorus oxychloride. molaid.com

Exploration of Structure-Reactivity Relationships within this compound Scaffolds

The relationship between the molecular structure of this compound derivatives and their chemical reactivity is a crucial aspect of their chemistry. scribd.com Understanding these relationships allows for the prediction of chemical behavior and the rational design of new synthetic routes and functional molecules. scribd.comrsc.org

The reactivity of the chlorine atom at the C-2 position is significantly influenced by the electronic properties of other substituents on the pteridine ring system. The presence of electron-donating groups, such as amino groups, can modulate the reactivity of the C-2 chloro substituent. For example, while this compound reacts readily with amines, attempts to displace the chlorine in 6-chloropterin with amines were unsuccessful, indicating a deactivating effect of the 4-oxo and potential electronic interactions within the molecule. acs.org

The solubility of pteridine derivatives is also a key factor in their reactivity and handling. The introduction of hydrophilic substituents like amino and hydroxyl groups can decrease solubility and increase the melting point. thieme-connect.de Conversely, strategic placement of functional groups can be used to improve solubility for specific applications. mdpi.com

Computational studies can provide valuable insights into the reaction pathways and help rationalize observed reactivity trends. rsc.org By analyzing factors such as bond strengths, frontier molecular orbital energies (HOMO and LUMO), and charge distribution, a deeper understanding of the structure-reactivity relationships within the this compound scaffold can be achieved. scribd.com

Advanced Applications of 2 Chloropteridine and Its Derivatives in Research

Applications in Medicinal Chemistry and Drug Discovery

The pharmacological versatility of the pteridine (B1203161) nucleus has positioned 2-chloropteridine and its derivatives as key players in medicinal chemistry and drug discovery. researchgate.net

Development of Biologically Active Compounds and Potential Pharmaceutical Agents

This compound serves as a crucial intermediate in the synthesis of a wide array of biologically active compounds. researchgate.netbiosynth.com Its reactivity allows for the introduction of various functional groups, leading to the creation of novel derivatives with potential therapeutic applications. For instance, it is a key component in the manufacturing of pyrithione-based biocides used in cosmetics and pharmaceuticals. nih.govnih.gov Additionally, it is a starting material for producing the antihistamine pheniramine (B192746) and the antiarrhythmic drug disopyramide. nih.gov The development of pteridine derivatives extends to treatments for diseases related to TNF-alpha. google.com

Role as a Scaffold in Anticancer Research

The pteridine scaffold is considered a "privileged scaffold" in medicinal chemistry, particularly in the realm of anticancer research. orientjchem.orgresearchgate.netorientjchem.org This is due to the presence of the pteridine ring in several natural and synthetic compounds with demonstrated antineoplastic activity. ijrpr.com this compound, as a modifiable pteridine derivative, provides a foundational structure for designing new anticancer agents. uran.ua The strategy of "scaffold hopping," where a core molecular structure is replaced with a bioisosteric one, has been employed to create novel pyridine-annulated purines from pteridine-like structures, resulting in compounds with significant apoptotic anticancer activity. rsc.orgniper.gov.in

Inhibition of Specific Biological Targets (e.g., Dihydrofolate Reductase, Kinases)

A key mechanism through which pteridine derivatives exert their anticancer effects is by inhibiting specific biological targets crucial for cancer cell proliferation. ijrpr.com

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a critical enzyme in the synthesis of tetrahydrofolate, a co-factor essential for the production of nucleotides and certain amino acids. nih.govpharmacologyeducation.org The inhibition of DHFR disrupts DNA synthesis, leading to the death of rapidly dividing cells like cancer cells. wikipedia.orgvietnamjournal.ru Methotrexate, a well-known anticancer drug and a pteridine derivative, functions by binding to and inhibiting DHFR. ijrpr.comwikipedia.org The structural similarities between this compound derivatives and the natural substrate of DHFR, dihydrofolate, make them prime candidates for the design of new DHFR inhibitors. nih.gov

Kinase Inhibition: Protein kinases are enzymes that regulate a multitude of cellular processes, including cell signaling, growth, and division, by phosphorylating proteins. news-medical.net Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. news-medical.netmichaeljfox.org Pteridine derivatives have been developed as inhibitors of various kinases, including Janus kinases (JAKs) and Rho-associated protein kinases (ROCKs). orientjchem.orgwikipedia.orgwikipedia.org For example, certain pteridine derivatives have been shown to inhibit Jak1 and Jak2, which are involved in cell proliferation and apoptosis. orientjchem.org

Modulation of Biological Pathways by Pteridine Derivatives

The therapeutic potential of pteridine derivatives extends beyond direct enzyme inhibition to the modulation of complex biological pathways. Pteridines are involved in numerous biological processes, including immune responses and signaling pathways. ijrpr.comresearchgate.net For instance, pterin-dependent signaling pathways have been identified in bacteria, where they regulate important processes like biofilm formation. nih.gov In humans, pteridine catabolism is a vital aspect of cellular metabolism, and its dysregulation has been linked to various diseases, including cancer. ontosight.ai By designing specific pteridine derivatives, researchers aim to modulate these pathways to achieve therapeutic effects.

Utility in Complex Organic Synthesis

The chemical reactivity of this compound makes it a valuable tool for synthetic organic chemists.

As a Versatile Building Block for Elaborate Pteridine Architectures

This compound is a highly versatile building block for the construction of more complex pteridine-based molecules. sigmaaldrich.com An improved synthesis for this compound has been proposed to facilitate its use in creating a series of pteridine derivatives with ω-alkynyl side chains. researchgate.net The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of substituents. rsc.org This reactivity is significantly higher than that of 2-chloropyrimidine (B141910), making this compound a preferred starting material in many synthetic routes. rsc.org Various synthetic methodologies, such as the Gabriel-Isay condensation and the Polonovski–Boon cyclization, utilize pyrimidine (B1678525) or pyrazine (B50134) precursors to construct the pteridine core, which can then be functionalized. mdpi.com The ability to create diverse and elaborate pteridine architectures is crucial for exploring their structure-activity relationships and developing new compounds with tailored biological activities. mdpi.com

Intermediate in the Synthesis of Functionalized Heterocyclic Compounds

This compound and its derivatives are valuable intermediates in organic synthesis due to the reactivity of the chlorine atom, which allows for nucleophilic substitution. This reactivity serves as a gateway for introducing a wide array of functional groups onto the pteridine scaffold, leading to the creation of more complex and functionalized heterocyclic compounds.

A notable application is the use of 2,4-diamino-6-chloropteridine (B13544105) as a precursor for synthesizing various thio-substituted pteridines. nih.gov The chlorine at the 6-position is readily displaced by different thiols. For instance, reaction with methyl mercaptan in the presence of sodium methoxide (B1231860) yields 2,4-diamino-6-methylthiopteridine. nih.gov Similarly, using ethyl thioglycolate or benzyl (B1604629) mercaptan as the nucleophile results in the formation of 2,4-diamino-6-(carbethoxymethylthio)pteridine and 2,4-diamino-6-benzylthiopteridine, respectively. nih.gov This synthetic strategy highlights the role of the chloro-substituted pteridine as a versatile building block for accessing diverse derivatives with potential biological activities.

The general synthetic utility extends to other chloropteridines as well. For example, 2-amino-4-alkoxy-6-chloro-pteridine has been utilized as a key intermediate in multi-step synthetic pathways. researchgate.net The synthesis of these chloro derivatives often begins with a corresponding pterin (B48896), which is converted to a pterin N-oxide. Treatment with reagents like acetyl chloride or phosphorus oxychloride then introduces the chlorine atom, yielding the reactive chloropteridine intermediate. pnas.org This transformation is a crucial step that activates the pteridine core for subsequent functionalization. pnas.org

Investigations in Broader Biological Systems

Enzyme Inhibition Studies of this compound Derivatives

Derivatives of the pteridine core structure have been extensively investigated as inhibitors of various enzymes, playing a crucial role in the development of therapeutic agents. The studies often focus on enzymes involved in critical metabolic pathways, particularly in parasites and humans.

One significant area of research is the inhibition of reductases in parasitic trypanosomatids. Pteridine reductase (PTR1) is a key enzyme in these parasites, and its inhibition is a validated strategy for antiparasitic drug development. nih.govpnas.org Specific derivatives of 2,4-diaminopteridine (B74722) have shown potent inhibitory activity against PTR1 from Leishmania major (LmPTR1). For example, certain compounds have been identified that display significant affinity for the enzyme, with inhibition constants (Kᵢ) in the nanomolar range. nih.govpnas.org The binding of these inhibitors often mimics that of the natural substrate. nih.gov

Another enzyme target for pteridine derivatives is xanthine (B1682287) oxidase. A study of 27 different pteridine compounds revealed that 13 showed concentration-dependent inhibition of this enzyme, with IC₅₀ values ranging from less than 0.1 µM to over 100 µM. nih.gov The research indicated that aromaticity and the absence of a substituent at the 7-position of the pteridine ring were key features for inhibitory activity. nih.gov

Furthermore, pteridine derivatives have been explored as inhibitors of lipoxygenase (LOX). A series of N-substituted 2,4-diaminopteridines were evaluated, with several compounds demonstrating potent inhibition of soybean lipoxygenase, with IC₅₀ values as low as 100 nM. tandfonline.com These findings suggest that the 2,4-diaminopteridine structure is a promising scaffold for developing new lipoxygenase inhibitors. tandfonline.com

| Pteridine Derivative Class | Enzyme Target | Organism | Reported Inhibition Value | Reference |

|---|---|---|---|---|

| 2,4-Diaminopteridine derivatives | Pteridine Reductase 1 (PTR1) | Leishmania major | Kᵢ = 37 nM | nih.gov |

| 2,4-Diaminopteridine derivatives | Pteridine Reductase 1 (PTR1) | Leishmania major | Kᵢ = 100 nM | nih.gov |

| N-substituted 2,4-Diaminopteridines | Soybean Lipoxygenase | Glycine max (Soybean) | IC₅₀ ≈ 100 nM | tandfonline.com |

| Various Aromatic Pteridines | Xanthine Oxidase | Not Specified | IC₅₀ < 0.1 µM | nih.gov |

Interaction Mechanisms with Nucleic Acids

The structural similarity of the pteridine ring system to purine (B94841) bases has prompted investigations into the interaction of pteridine derivatives with nucleic acids like DNA and RNA. These interactions are fundamental to understanding their biological effects, which may include the disruption of DNA replication and transcription.

A significant application of pteridine derivatives in this context is their use as fluorescent probes. Pteridine nucleoside analogs, such as 3-methyl isoxanthopterin (B600526) (3-MI), can be chemically synthesized and incorporated into oligonucleotides via a standard deoxyribose linkage. oup.comnih.gov These synthetic nucleic acids containing a fluorescent pteridine base are powerful tools for studying DNA and RNA interactions. oup.com The fluorescence of the pteridine analog is highly sensitive to its local environment; its intensity is often quenched when incorporated within a single-stranded oligonucleotide but can increase significantly upon changes in the nucleic acid's structure, such as annealing to a complementary strand, forming a bulge, or cleavage. oup.com

This property allows for the development of sensitive, single-step assays to detect specific nucleic acid sequences. oup.com For example, an oligonucleotide probe containing a 3-MI insertion can be designed to fluoresce upon hybridizing to its target sequence, as the fluorophore is bulged out from the newly formed double helix. oup.com

Furthermore, these fluorescent analogs have been used to track the cellular uptake of DNA. Studies using pteridine-labeled oligodeoxynucleotides have demonstrated their utility in measuring internalization into cells. nih.gov Interestingly, while these labeled nucleic acids can be transported via membrane channels, their interaction with the channel and transport kinetics can differ from that of unlabeled DNA, highlighting that even a small molecular tag can influence biological interactions. nih.gov

Theoretical and Computational Investigations of 2 Chloropteridine

Quantum Mechanical Studies on 2-Chloropteridine and its Reactivity

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for studying the chemical behavior of pteridine (B1203161) derivatives. These ab initio methods provide a fundamental understanding of a molecule's electronic landscape and its implications for reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.com It has been successfully applied to pteridine systems to elucidate their electronic properties and explore the complexities of tautomerism. mdpi.comsciengpub.ir Tautomers are isomers of a compound that readily interconvert, and their relative stability can significantly influence the molecule's chemical and biological activity.

For pteridines, tautomerism often involves the migration of protons between nitrogen atoms in the heterocyclic rings and exocyclic oxygen or amino groups. researchgate.net DFT calculations can predict the relative energies of different tautomeric forms, thereby identifying the most stable or predominant tautomer under specific conditions. sciengpub.irrsc.org For instance, studies on related heterocyclic systems have shown that DFT can accurately predict the preferred tautomeric forms by calculating their energies. chemrxiv.org The electronic structure, including the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), is a key determinant of a molecule's reactivity. anveshanaindia.com DFT calculations provide detailed information about these parameters, revealing how substituents, such as the chlorine atom in this compound, influence the electronic properties of the pteridine core. mdpi.com Pterins with electron-withdrawing substituents, for example, have been shown to possess larger ionization potentials. mdpi.com

Table 1: Key DFT-Calculated Properties for Analyzing Tautomerism

| Calculated Property | Significance in Tautomerism Studies |

|---|---|

| Relative Energy | Indicates the thermodynamic stability of each tautomer; the lower the energy, the more stable the tautomer. |

| HOMO-LUMO Gap | Reflects the chemical reactivity and the energy required for electronic excitation. Differences in the gap between tautomers can indicate different reactivity profiles. |

| Dipole Moment | Provides insight into the polarity of each tautomer, which affects solubility and intermolecular interactions. |

| Vibrational Frequencies | Can be compared with experimental infrared (IR) and Raman spectra to identify which tautomer is present. |

This table provides an overview of how different properties calculated using DFT are used to understand the tautomerism of molecules.

Methods like DFT can be used to locate the transition state structure, which is the highest energy point along the reaction coordinate. nih.gov The energy of this transition state relative to the reactants gives the activation barrier, a key factor in determining the reaction rate. For example, in SN2 reactions, a double-well potential energy surface is often observed in the gas phase, with the formation of a stable ion-molecule complex before reaching the transition state. stanford.edu Computational studies can model these complex reaction profiles, providing a detailed, step-by-step understanding of the reaction mechanism. stanford.edunih.gov

Table 2: Parameters from Computational Reaction Energetics

| Parameter | Description | Importance |

|---|---|---|

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | A lower Ea corresponds to a faster reaction rate. |

| Reaction Energy (ΔErxn) | The difference in energy between products and reactants. | Indicates whether a reaction is exothermic (releases energy) or endothermic (requires energy). |

| Transition State (TS) Geometry | The molecular structure at the highest point of the energy barrier. | Provides insight into the mechanism of bond breaking and forming. |

This table outlines key parameters obtained from computational studies on reaction energetics and their significance.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

While this compound itself is a relatively rigid molecule, its derivatives and its interactions with larger molecules like proteins necessitate an understanding of conformational flexibility. Molecular modeling encompasses a range of computational techniques used to represent and manipulate the three-dimensional structures of molecules. upc.edu

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. ijpsr.com For flexible molecules, identifying the low-energy conformations is critical, as these are the most likely to be biologically active. ijpsr.com Techniques such as stochastic search methods can be employed to explore the conformational space of a molecule and identify stable conformers. leidenuniv.nl Molecular dynamics (MD) simulations go a step further by simulating the movement of atoms and molecules over time, providing a dynamic picture of conformational changes and intermolecular interactions. google.com These simulations can reveal how this compound or its derivatives might adapt their shape to fit into a binding site. google.comconicet.gov.ar

Computational Chemistry in the Rational Design of Pteridine-Based Bioactive Agents

The pteridine scaffold is a common feature in many biologically important molecules and drugs. researchgate.netresearchgate.net Computational chemistry plays a pivotal role in the rational design of new bioactive agents based on this scaffold. saromics.com

A central goal in drug discovery is to predict how strongly a potential drug molecule (ligand) will bind to its protein target. nih.gov Computational methods are increasingly used to predict this binding affinity. biorxiv.orgarxiv.org These approaches can be broadly categorized into physics-based methods and machine learning-based scoring functions. nih.gov

Techniques like molecular docking predict the preferred orientation of a ligand when bound to a protein and estimate the binding strength. rsc.org More rigorous methods, such as free energy simulations, can provide more accurate predictions of binding affinity but are computationally more expensive. nih.gov Machine learning and deep learning models, trained on large datasets of known protein-ligand complexes and their binding affinities, have also emerged as powerful tools for rapid and accurate affinity prediction. biorxiv.orgrsc.orgchemrxiv.org These models can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between a pteridine-based ligand and its target protein, guiding the design of more potent inhibitors. arxiv.orgnih.gov

Structure-based drug design (SBDD) uses the three-dimensional structural information of the target protein to design effective inhibitors. saromics.com When the structure of a target protein is known, often from X-ray crystallography or cryo-electron microscopy, computational methods can be used to design ligands that fit precisely into the binding site. saromics.com

The pteridine scaffold can serve as a core structure, or pharmacophore, from which new potential drugs are built. biosolveit.deprismbiolab.com Computational techniques such as "scaffold hopping" can be used to replace a known core with a novel one, like a pteridine ring, while maintaining the essential interactions for biological activity. biosolveit.de This can lead to the discovery of new chemical series with improved properties, such as better potency, selectivity, or pharmacokinetic profiles. researchgate.net By combining knowledge of the protein structure with computational modeling, researchers can iteratively modify the pteridine scaffold and its substituents to optimize interactions with the target, accelerating the discovery of new therapeutic agents. saromics.comnih.gov

Analytical Characterization Techniques for 2 Chloropteridine and Its Derivatives

Spectroscopic Methods for Structural Elucidation (e.g., Ultraviolet, Nuclear Magnetic Resonance)

Spectroscopic methods are fundamental tools for elucidating the molecular structure of 2-chloropteridine. Ultraviolet-visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy are primary techniques used to confirm the identity and structural features of these compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. bethunecollege.ac.in The resulting spectrum provides information about the electronic transitions within the molecule, which are characteristic of its chromophoric system. For pteridine (B1203161) derivatives, UV-Vis spectra are sensitive to the substitution pattern on the pteridine core and the pH of the medium. bethunecollege.ac.in For instance, the UV spectrum of this compound in methanol (B129727) exhibits absorption maxima at 216 nm, 316 nm, and 422 nm. googleapis.com The position and intensity of these absorption bands can shift with changes in solvent or the introduction of different functional groups, aiding in the identification of various derivatives. bethunecollege.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for determining the detailed molecular structure of organic compounds. nih.govbhu.ac.in It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). bhu.ac.innih.gov In the ¹H NMR spectrum of this compound, the protons on the pteridine ring system exhibit distinct chemical shifts and coupling patterns that allow for their unambiguous assignment. wur.nl Similarly, the ¹³C NMR spectrum reveals a unique signal for each carbon atom in the molecule, further confirming its structure. bhu.ac.in Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish the connectivity between different atoms within the molecule, providing a complete picture of its structure. nih.govmaas.edu.mm The analysis of NMR spectra is crucial for distinguishing between isomers, which is often a challenge in pteridine chemistry. nih.gov

The following table summarizes typical spectroscopic data for a related compound, 2-chloropyridine (B119429), which shares some structural similarities with this compound.

| Spectroscopic Data for 2-Chloropyridine | |

| Technique | Observed Peaks/Shifts |

| ¹H NMR (CDCl₃, 89.56 MHz) | δ 8.387, 7.642, 7.32, 7.23 ppm chemicalbook.com |

| ¹³C NMR | Data not readily available in search results |

| UV-Vis (Methanol) | Data not readily available for 2-chloropyridine in provided results, but general principles apply. nist.gov |

| MS (GC) | Available through spectral databases. nist.govspectrabase.com |

This table is illustrative and based on a related compound due to the limited availability of specific spectral data for this compound in the search results.

Chromatographic and Mass Spectrometric Techniques for Purity and Identity Confirmation (e.g., GC/MS)

Chromatographic and mass spectrometric techniques are indispensable for assessing the purity of this compound samples and confirming their molecular identity. Gas chromatography-mass spectrometry (GC-MS) is a particularly powerful combination for this purpose. wikipedia.orgacs.org

Gas Chromatography (GC): GC separates volatile and semi-volatile compounds from a mixture. thermofisher.com The sample is vaporized and transported through a capillary column by an inert gas. thermofisher.com The separation is based on the differential partitioning of the analytes between the mobile gas phase and a stationary phase coated on the column walls. thermofisher.com The time it takes for a compound to travel through the column, known as the retention time, is a characteristic property that can be used for identification. thermofisher.com

Mass Spectrometry (MS): Following separation by GC, the eluted compounds enter the mass spectrometer. wikipedia.org In the MS, molecules are ionized and fragmented. wikipedia.org The resulting ions are separated based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint. wikipedia.org The molecular ion peak confirms the molecular weight of the compound, while the fragmentation pattern provides valuable structural information. wikipedia.org

GC-MS in Practice: The coupling of GC and MS provides a highly specific and sensitive analytical method. wikipedia.org For this compound, a GC-MS analysis would involve injecting a solution of the compound into the GC. The this compound would travel through the column and elute at a specific retention time. The mass spectrometer would then generate a mass spectrum, which would show a molecular ion peak corresponding to the molecular weight of this compound and a characteristic fragmentation pattern. This combination of retention time and mass spectrum allows for the unambiguous identification and purity assessment of the compound. wikipedia.orgmdpi.com The technique is widely used in various fields, including environmental analysis, forensics, and the quality control of chemical substances. wikipedia.orgthermofisher.com

| GC-MS Analysis Parameters | |

| Component | Description |

| Gas Chromatograph | Separates volatile components of a sample. thermofisher.com |

| Mass Spectrometer | Identifies compounds by their mass-to-charge ratio. wikipedia.org |

| Ionization Method | Typically Electron Ionization (EI) for GC-MS. thermofisher.com |

| Data Output | Chromatogram (signal vs. retention time) and Mass Spectrum (ion abundance vs. m/z). wikipedia.org |

Advanced Spectroscopic Approaches for Mechanistic Insights (e.g., Time-Resolved Emission Spectroscopy)

To delve deeper into the chemical and physical processes involving this compound and its derivatives, advanced spectroscopic techniques are employed. Time-resolved emission spectroscopy (TRES) is a powerful method for studying the excited-state dynamics of fluorescent molecules. mdpi.com

Time-Resolved Emission Spectroscopy (TRES): TRES measures the decay of fluorescence intensity over time after excitation with a short pulse of light. mdpi.combioone.org This provides information about the lifetime of the excited state and can reveal the presence of different excited-state species or competing de-excitation pathways. mdpi.comresearchgate.net The fluorescence decay is often multi-exponential, indicating complex photophysical processes. mdpi.com By analyzing the decay kinetics at different emission wavelengths, a time-resolved emission spectrum can be constructed, which shows how the emission spectrum changes over time. bioone.org

Future Research Directions and Emerging Trends for 2 Chloropteridine

Development of Sustainable and Green Synthetic Methodologies

The traditional synthesis of pteridine (B1203161) derivatives often involves the use of hazardous reagents and solvents, generating considerable chemical waste. ijfmr.com A significant future trend is the development of sustainable and green synthetic methodologies for 2-chloropteridine. This involves the adoption of principles of green chemistry to minimize the environmental impact of its production.

Key areas of focus include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields for the synthesis of fused pyrimidine (B1678525) derivatives.

Solvent-free reactions: Conducting reactions in the absence of solvents or in greener alternatives like water can drastically reduce volatile organic compound (VOC) emissions. mdpi.comnih.gov

Multicomponent reactions (MCRs): MCRs offer an efficient approach to synthesize complex molecules like pteridine derivatives in a single step, minimizing waste and improving atom economy. mdpi.com

Catalytic methods: The use of recyclable and environmentally benign catalysts can replace stoichiometric reagents, leading to cleaner reaction profiles. nih.gov

Recent advancements in the eco-friendly synthesis of related heterocyclic compounds, such as pyrido[2,3-d]pyrimidines, highlight the potential for applying these green methodologies to the synthesis of this compound and its analogues. nih.gov The development of such methods will not only make the production of this compound more economical but also align with the growing demand for sustainable chemical manufacturing.

Exploration of Novel Reactivity Profiles for Advanced Material Science Applications

While the biological activity of pteridine derivatives has been extensively studied, their potential in material science remains largely untapped. The unique electronic and photophysical properties of the pteridine ring system, coupled with the reactive chloro-substituent at the 2-position, make this compound an attractive building block for advanced materials.

Future research in this area could explore:

Functional Dyes and Pigments: The pteridine nucleus is a chromophore, and its derivatives are known to be colored compounds. orientjchem.org By strategically modifying the this compound scaffold, it may be possible to develop novel dyes with tailored absorption and emission properties for applications in organic light-emitting diodes (OLEDs), sensors, and imaging agents.

Organic Semiconductors: The planar, electron-deficient nature of the pteridine ring suggests its potential use in organic electronics. Derivatives of this compound could be investigated as n-type semiconductors for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Luminescent Materials: Certain pteridine derivatives exhibit fluorescence. mdpi.com Research into the luminescence of this compound-based materials could lead to the development of new probes for chemical and biological sensing.

The reactivity of the chlorine atom in this compound allows for post-synthetic modification, enabling the fine-tuning of material properties. This versatility opens up a wide range of possibilities for creating novel materials with tailored functionalities.

Integration of Artificial Intelligence and Machine Learning in Pteridine Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize pteridine research. These computational tools can accelerate the discovery and development of new this compound derivatives with desired properties, significantly reducing the time and cost associated with traditional experimental approaches.

Emerging trends in this domain include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: AI and ML algorithms can be used to develop robust QSAR models that predict the biological activity of this compound derivatives based on their molecular structure. tandfonline.com These models can help in prioritizing compounds for synthesis and testing.

Virtual Screening and Molecular Docking: Computational methods like molecular docking can be employed to predict the binding affinity and mode of interaction of this compound derivatives with biological targets. ijfmr.comnih.gov This is instrumental in rational drug design.

De Novo Drug Design: Generative AI models can design novel this compound-based molecules with specific desired properties, expanding the chemical space for drug discovery.

Predictive Modeling of Physicochemical Properties: Machine learning models can be trained to predict various physicochemical properties of this compound derivatives, such as solubility, stability, and toxicity, aiding in the selection of promising drug candidates. acs.org

The application of these in silico techniques will enable a more targeted and efficient exploration of the vast chemical space of this compound derivatives, leading to the faster identification of lead compounds for various applications.

Design and Synthesis of Next-Generation this compound-Based Bioactive Agents

The pteridine scaffold is a well-established pharmacophore present in numerous biologically active compounds. ijfmr.comnih.gov this compound serves as a key intermediate for the synthesis of a diverse range of derivatives with potential therapeutic applications. The design and synthesis of next-generation this compound-based bioactive agents will continue to be a major research focus.

Future directions in this area include:

Target-Based Drug Design: With an increasing understanding of the molecular basis of diseases, future efforts will focus on the rational design of this compound derivatives that can selectively target specific enzymes or receptors. nih.govnih.gov For instance, pteridine derivatives have been investigated as inhibitors of dihydrofolate reductase (DHFR) and pteridine reductase 1 (PTR1) in parasites. acs.orgnih.gov

Fragment-Based Drug Discovery: This approach involves identifying small molecular fragments that bind to a biological target and then growing or linking them to create more potent leads. The this compound core can serve as a starting point for such fragment-based design. nih.gov

Development of Covalent Inhibitors: The reactive chlorine atom in this compound can be exploited to design covalent inhibitors that form a permanent bond with their biological target, leading to enhanced potency and duration of action.

Exploration of New Therapeutic Areas: While pteridine derivatives have been primarily explored as anticancer and antimicrobial agents, future research could investigate their potential in other therapeutic areas such as neurodegenerative diseases, inflammatory disorders, and cardiovascular diseases. nih.govresearchgate.net

The systematic exploration of structure-activity relationships, aided by computational tools, will be crucial in designing and synthesizing novel this compound-based compounds with improved efficacy, selectivity, and pharmacokinetic profiles.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-Chloropteridine to ensure reproducibility?

- Methodological Guidance :

- Use controlled reaction conditions (temperature, solvent purity, inert atmosphere) to minimize side products.

- Employ spectroscopic techniques (e.g., -NMR, -NMR) to verify intermediate and final product structures .

- Document stoichiometric ratios and catalyst loadings precisely, as minor deviations can significantly alter yields.

- Data Table :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 60–80°C | ±15% yield |

| Solvent (Anhydrous) | Dichloromethane | Highest purity |

| Catalyst (e.g., AlCl) | 1.2 equivalents | Prevents over-chlorination |

Q. How can researchers safely handle and store this compound given its reactivity?

- Methodological Guidance :

- Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact .

- Store in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation .

- Regularly monitor storage conditions via stability studies using HPLC to detect degradation products .

Q. What analytical techniques are most reliable for characterizing this compound and its intermediates?

- Methodological Guidance :

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns.

- FT-IR Spectroscopy : Identify functional groups (e.g., C-Cl stretching at ~550 cm) .

- X-ray Crystallography : Resolve structural ambiguities in novel derivatives .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity across studies be systematically resolved?

- Methodological Guidance :

- Conduct meta-analyses to identify confounding variables (e.g., solvent polarity in assays, cell line variability) .

- Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based assays) to rule out false positives/negatives .

- Apply statistical tools (e.g., ANOVA with post-hoc tests) to quantify significance of observed discrepancies .

Q. What experimental strategies are effective for elucidating the reaction mechanisms of this compound in cross-coupling reactions?

- Methodological Guidance :

- Use isotopic labeling (, ) to track bond formation/cleavage in mechanistic studies .

- Perform kinetic isotope effect (KIE) experiments to distinguish between concerted and stepwise pathways .

- Computational modeling (DFT calculations) can predict transition states and validate experimental observations .

Q. How should researchers design pharmacological studies to evaluate this compound’s therapeutic potential while adhering to ethical guidelines?

- Methodological Guidance :

- Preclinical studies must include dose-response curves and toxicity profiling (e.g., LD in rodent models) .

- For in vitro assays, use validated cell lines and include positive/negative controls to ensure reproducibility .

- Adhere to institutional review board (IRB) protocols for any human-derived samples, emphasizing informed consent and data anonymization .

Q. What computational approaches are suitable for predicting this compound’s interactions with biological targets?

- Methodological Guidance :

- Molecular docking (e.g., AutoDock Vina) to screen binding affinities against protein databases (PDB) .

- MD simulations (GROMACS/AMBER) to assess ligand-protein stability over nanosecond timescales .

- QSAR models to correlate structural modifications with bioactivity trends .

Data Integrity and Reproducibility

Q. What steps ensure the reproducibility of this compound-related experiments across labs?

- Methodological Guidance :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.